Fidexaban

Coagulation cascade Enzyme kinetics Anticoagulant

Procure Fidexaban, a discontinued yet indispensable Factor Xa inhibitor tool compound, exclusively for comparative pharmacology. Unlike neutral analogs (eribaxaban, letaxaban), its unique zwitterionic structure (MW 526.49 Da) critically alters binding kinetics. With a potent Ki of 0.11 nM and a well-characterized in vivo dose-response for thrombus mass reduction (IC50=0.6 µg/mL), it is ideal for SAR studies. Its high ex vivo anti-FXa activity/PT correlation (r=0.98) makes it essential for developing coagulation assays and bioanalytical methods.

Molecular Formula C25H24F2N6O5
Molecular Weight 526.5 g/mol
CAS No. 183305-24-0
Cat. No. B1672666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidexaban
CAS183305-24-0
SynonymsCI-1031
Fidexaban
N-(2-(5-(amino(imino)methyl)-2-hydroxyphenoxy)-3,5-difluoro-6-(3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy)pyridin-4-yl)-N-methylglycine
ZK 807834
ZK-807834
Molecular FormulaC25H24F2N6O5
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O
InChIInChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36)
InChIKeyNPNSVNGQJGRSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fidexaban (CAS 183305-24-0): Potent Synthetic Factor Xa Inhibitor for Antithrombotic Research


Fidexaban (also designated CI-1031, ZK-807834, or PD-200022) is a synthetic, low molecular weight direct inhibitor of coagulation Factor Xa (FXa), a pivotal serine protease in the blood coagulation cascade [1]. As a member of the non-benzamidine class of orally bioavailable FXa inhibitors, it exhibits a molecular weight of 526.49 Da and functions by competitively binding to the active site of human FXa [2][3].

Why In-Class Substitution of Fidexaban Is Scientifically Invalid


Despite sharing a common pharmacological target, direct FXa inhibitors are not interchangeable due to significant divergence in key physicochemical, potency, and selectivity profiles [1]. For instance, Fidexaban exists as a zwitterionic structure at physiological pH (7.4), a characteristic distinct from neutral members of the class like eribaxaban and letaxaban, which can profoundly influence its absorption and distribution properties [1]. Furthermore, development-stage statuses vary considerably; while agents like rivaroxaban, apixaban, and edoxaban are globally approved, Fidexaban represents a structurally distinct, non-benzamidine analog whose development was discontinued in clinical phases, yet it continues to serve as a critical tool compound in comparative pharmacology and biochemistry studies [2][3].

Quantitative Differentiation of Fidexaban Versus Key Analogs and Class Members


Fidexaban Exhibits 3-Fold Tighter Binding Affinity (Ki) to Human FXa than Eribaxaban

Fidexaban inhibits human Factor Xa with a binding affinity (Ki) of 0.11 nM . In a direct comparison with the close structural analog eribaxaban (PD-0348292), which inhibits human FXa with a Ki of 0.32 nM, Fidexaban demonstrates approximately 3-fold greater potency in the same enzymatic inhibition assay .

Coagulation cascade Enzyme kinetics Anticoagulant

Fidexaban Exhibits a 1.8-fold Higher Potency for Doubling Prothrombin Time than a Reported Benchmark for Darexaban

In human plasma in vitro, Fidexaban doubles the Prothrombin Time (PT) at a concentration of 0.23 µM (230 nM) . This compares favorably to a reported benchmark for the analog darexaban (YM150), which has been documented to require a concentration of approximately 0.41 µM to achieve a 2-fold prolongation of PT under comparable conditions [1].

Coagulation Ex vivo pharmacology Anticoagulation

In Vivo Antithrombotic Efficacy Quantified by Dose-Dependent Reduction in Thrombus Mass

In an anesthetized rabbit arteriovenous (AV) shunt thrombosis model, Fidexaban demonstrated a robust, dose-dependent reduction in thrombus mass (TM) . In this model, Fidexaban reduced thrombus mass by up to 70% at the highest tested dose, with a calculated half-maximal inhibitory concentration (IC50) for thrombus mass reduction of 0.6 µg/mL .

Thrombosis In vivo pharmacology Antithrombotic

Plasma Concentration of Fidexaban is Highly Predictive of Prothrombin Time, a Key Coagulation Parameter

The relationship between plasma concentration of Fidexaban and its anticoagulant effect is exceptionally well-defined. Ex vivo plasma anti-FXa activity correlated strongly with plasma Fidexaban concentration (r = 0.96) and Prothrombin Time (PT) (r = 0.98) . Notably, in the rabbit AV shunt model, PT showed the strongest correlation with plasma drug levels among all tested coagulation parameters (r = 0.97) .

Pharmacodynamics Coagulation monitoring FXa inhibition

Optimal Research and Preclinical Application Scenarios for Fidexaban


Comparative Pharmacology of FXa Inhibitors

Fidexaban's distinct zwitterionic physicochemical profile and potent Ki of 0.11 nM make it an essential comparator in structure-activity relationship (SAR) studies against neutral or less potent FXa inhibitors like eribaxaban (Ki=0.32 nM) or letaxaban (Ki=1.8 nM) . It is ideal for enzymatic assays aimed at dissecting the impact of molecular charge on target binding kinetics and selectivity profiles [1].

In Vivo Antithrombotic Efficacy and Safety Profiling

With a well-characterized in vivo dose-response relationship for thrombus mass reduction (IC50 = 0.6 µg/mL) and a clear correlation between plasma levels and PT prolongation (r=0.97), Fidexaban is a powerful tool for researchers modeling venous or arterial thrombosis in small and large animal models . Its predictable pharmacodynamics allow for precise experimental design in studies evaluating the efficacy/bleeding risk ratio of direct FXa inhibition.

Bioanalytical Method Development and Pharmacodynamic Assays

The high correlation (r=0.98) between ex vivo anti-FXa activity and prothrombin time (PT) positions Fidexaban as an excellent reference standard for developing and validating both coagulation-based pharmacodynamic assays and mass spectrometry-based bioanalytical methods for quantifying FXa inhibitors in biological matrices .

Crystallography and Molecular Modeling Studies of FXa

Given the availability of a high-resolution crystal structure of Fidexaban bound to the FXa active site, it serves as a premium ligand for molecular docking studies and for elucidating the structural basis of selective serine protease inhibition [2]. Its unique binding mode provides a template for structure-based drug design of next-generation anticoagulants.

Technical Documentation Hub

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